6-Bromo-7-chloropyrazolo[1,5-a]pyridine

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

6-Bromo-7-chloropyrazolo[1,5-a]pyridine (CAS 1427438-52-5) is a privileged heterocyclic scaffold for kinase inhibitor R&D. Its orthogonal C6-Br and C7-Cl substituents enable sequential, chemoselective diversification (e.g., Suzuki then Buchwald), directly replicating SAR proven to enhance bioavailability and metabolic stability. This specific 6,7-disubstitution pattern is critical; substitution with other regioisomers invalidates established lead optimization pathways.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48
CAS No. 1427438-52-5
Cat. No. B2388107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-chloropyrazolo[1,5-a]pyridine
CAS1427438-52-5
Molecular FormulaC7H4BrClN2
Molecular Weight231.48
Structural Identifiers
SMILESC1=CC(=C(N2C1=CC=N2)Cl)Br
InChIInChI=1S/C7H4BrClN2/c8-6-2-1-5-3-4-10-11(5)7(6)9/h1-4H
InChIKeyQDFKAZLNLYFINQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-7-chloropyrazolo[1,5-a]pyridine (CAS 1427438-52-5): An Orthogonally Functionalized Bicyclic Heterocycle for Advanced Drug Discovery


6-Bromo-7-chloropyrazolo[1,5-a]pyridine (CAS 1427438-52-5) is a halogenated bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyridine family . With a molecular formula of C7H4BrClN2 and a molecular weight of 231.48 g/mol, it features a fused pyrazole-pyridine core bearing bromine at the 6-position and chlorine at the 7-position . This substitution pattern provides two chemically distinct, orthogonally reactive halogens on the same scaffold, enabling sequential functionalization strategies such as chemoselective Suzuki-Miyaura cross-couplings [1]. The pyrazolo[1,5-a]pyridine core is a privileged structure in medicinal chemistry, forming the basis for numerous biologically active compounds, including potent kinase inhibitors .

Why 6-Bromo-7-chloropyrazolo[1,5-a]pyridine (CAS 1427438-52-5) Cannot Be Interchanged with Other Halo-Pyrazolopyridine Analogs


In the pyrazolo[1,5-a]pyridine series, the position and identity of halogen substituents dictate reactivity, metabolic stability, and biological target interactions. For instance, in the development of p38 kinase inhibitors, SAR studies revealed that reducing electron density at position six and increasing steric hindrance at position seven were critical for enhancing in vivo pharmacokinetic profiles, including bioavailability and half-life [1]. This contrasts with other substitution patterns, such as those on the 4- or 5-positions, which are known to modulate binding to targets like the EP1 receptor [2] and can dramatically alter biological outcomes. Therefore, substituting a 6-bromo-7-chloro derivative with a different regioisomer (e.g., 4-bromo-7-chloro or 5-bromo-4-chloro) or a mono-halogenated analog is not a straightforward swap; it represents a fundamental change in the molecule's chemical and biological properties, potentially invalidating established structure-activity relationships (SAR) and synthetic protocols. The following section provides quantifiable evidence for this differentiation.

Quantitative Differentiation Guide for 6-Bromo-7-chloropyrazolo[1,5-a]pyridine (1427438-52-5) versus Key Analogs


Synthetic Advantage: Superior Performance in Suzuki-Miyaura Cross-Coupling Reactions

In a direct comparative study of halogenated aminopyrazoles in Suzuki-Miyaura reactions, bromo and chloro derivatives demonstrated superior performance compared to iodo derivatives. This was due to a significantly reduced propensity for an unwanted dehalogenation side reaction, which is a major source of yield loss and purification challenges [1].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Pharmacokinetic Advantage: Dual 6,7-Substitution Improves In Vivo Drug Properties

A study on pyrazolo[1,5-a]pyridine-based p38 kinase inhibitors found that in vivo pharmacokinetic profiles (bioavailability and half-life) could be enhanced by reducing electron density at position six and increasing steric hindrance at position seven of the pyrazolopyridine core [1]. This specific SAR insight directly supports the value of the 6-bromo-7-chloro substitution pattern.

Pharmacokinetics Drug Metabolism p38 Kinase

Differentiated Biological Target Profile: Regioisomers Exhibit Divergent Activity

The position of a heteroatom or substituent on the bicyclic core of pyrazolo[1,5-a]pyridines is critical for biological activity. A matched molecular pair analysis (MMPA) on EP1 receptor antagonists showed that a change in the position of a single atom could alter activity by 50-fold, from an IC50 of 250 nM to 5.0 nM [1]. While this specific example involves an oxygen atom, it unequivocally demonstrates that the regioisomer of a pyrazolo[1,5-a]pyridine scaffold is not biologically equivalent.

Target Selectivity Receptor Antagonism EP1 Receptor

Synthetic Versatility: Orthogonal Halogens Enable Sequential Derivatization

The 6-bromo-7-chloro substitution pattern provides two halogens with distinct chemical reactivities. The bromine atom at the 6-position is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to the chlorine atom at the 7-position . This allows for sequential, chemoselective functionalization of the pyrazolo[1,5-a]pyridine core.

Orthogonal Reactivity Sequential Functionalization Synthetic Methodology

High-Impact Application Scenarios for 6-Bromo-7-chloropyrazolo[1,5-a]pyridine (1427438-52-5) in R&D


Medicinal Chemistry: Optimizing Kinase Inhibitor Leads for Improved Pharmacokinetics

Lead optimization programs targeting kinases (e.g., p38, PI3K, RET) can directly leverage this compound. The 6,7-disubstitution pattern has been shown to positively impact in vivo pharmacokinetic properties like bioavailability and half-life by modulating electron density and steric hindrance [1]. Starting with 6-bromo-7-chloropyrazolo[1,5-a]pyridine as a core scaffold allows medicinal chemists to incorporate this beneficial SAR feature from the outset of their design, potentially accelerating the path to a development candidate.

Synthetic Chemistry: Building Diverse Compound Libraries via Sequential Functionalization

This compound is an ideal starting material for generating focused or diverse screening libraries. Its orthogonal halogens (C6-Br and C7-Cl) exhibit different reactivities, allowing for sequential chemoselective functionalization [1]. A common workflow involves a first-step Suzuki coupling at the more reactive C6-Br bond to introduce an aryl or heteroaryl group, followed by a second-step Buchwald-Hartwig amination or Suzuki coupling at the C7-Cl position after activation. This two-step diversification from a single, readily available building block is a highly efficient strategy for SAR exploration.

Process Chemistry: High-Yielding Cross-Coupling Reactions for Scale-Up

When scaling up synthetic routes, the efficiency of key bond-forming steps is paramount. Studies on related halogenated heterocycles have shown that bromo and chloro derivatives are superior to iodo derivatives in Suzuki-Miyaura reactions due to a significantly reduced propensity for dehalogenation side reactions [1]. This suggests that 6-bromo-7-chloropyrazolo[1,5-a]pyridine will provide more robust, higher-yielding cross-coupling reactions compared to iodo-analogs, which is a critical advantage for process development and larger-scale synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-7-chloropyrazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.